molecular formula C₂₃H₁₇D₆N₃O₆ B1152829 5-Hydroxy Topotecan-d6

5-Hydroxy Topotecan-d6

カタログ番号: B1152829
分子量: 443.48
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy Topotecan-d6 is a deuterated isotopologue of 5-Hydroxy Topotecan, a semisynthetic derivative of camptothecin. It is primarily utilized in oncology research and pharmaceutical development due to its role as a topoisomerase I inhibitor. The deuterium substitution at six hydrogen positions enhances metabolic stability, making it valuable for pharmacokinetic studies and drug synthesis . Its molecular formula is C₂₃H₂₃N₃O₆, with a molecular weight of 437.45 g/mol, and it is often employed as an impurity reference material or metabolite in drug development pipelines .

特性

分子式

C₂₃H₁₇D₆N₃O₆

分子量

443.48

同義語

(4S)-10-[(Dimethylamino)methyl]-4-ethyl-4,9,12-trihydroxy-1H-Pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-d6;  10-Hydroxy-9-[(dimethylamino)methyl]-5-hydroxy-(20S,5RS)-camptothecin-d6;  _x000B_

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Topotecan (Non-Deuterated Parent Compound)

  • Molecular Formula : C₂₃H₂₃N₃O₆
  • Key Features :
    • Inhibits topoisomerase I by stabilizing the DNA-enzyme complex.
    • Rapidly hydrolyzes under physiological conditions (lactone ring opens at pH > 7), reducing bioavailability.
  • Comparison: 5-Hydroxy Topotecan-d6 exhibits improved metabolic stability due to deuterium substitution, which slows hepatic clearance and prolongs half-life . The hydroxyl group at position 5 enhances solubility but may alter binding affinity compared to non-hydroxylated camptothecin analogs .

Deuterated Camptothecin Derivatives (e.g., SN-38-d3)

  • Molecular Formula : C₂₂H₁₇D₃N₂O₅
  • Key Features :
    • Used in tracer studies to monitor drug metabolism and distribution.
    • Deuterium at specific positions reduces cytochrome P450-mediated oxidation.
  • Comparison :
    • Unlike this compound, SN-38-d3 lacks the hydroxyl group, leading to differences in solubility and target interaction .
    • Both compounds share applications in pharmacokinetic modeling but differ in enzymatic stability profiles.

5-Hydroxy Indanone Derivatives

  • Molecular Formula : C₉H₈O₂ (core structure)
  • Key Features :
    • Exhibit ACE2 inhibitory activity, with QSAR models showing ~45% inhibition at optimal structures .
    • Hydroxyl groups enhance hydrogen-bonding interactions with biological targets.
  • Comparison: While this compound targets topoisomerase I, 5-hydroxy indanones focus on ACE2, highlighting divergent therapeutic applications. Both classes leverage hydroxyl groups for solubility and target binding, but indanones lack the lactone ring critical for camptothecin activity .

5-Hydroxy Flavonoids (e.g., 5-Hydroxy-7,4'-Dimeethoxyflavone)

  • Molecular Formula : C₁₇H₁₄O₅
  • Key Features: Natural antioxidants with ROS-scavenging properties, attributed to phenolic hydroxyl groups . Used in anti-inflammatory and analgesic research.
  • Both compounds utilize hydroxyl groups for bioactivity, but flavones prioritize antioxidant mechanisms over enzymatic inhibition .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Primary Target/Application Key Differentiator
This compound C₂₃H₂₃N₃O₆ 437.45 Topoisomerase I inhibition Deuterated, enhanced metabolic stability
Topotecan C₂₃H₂₃N₃O₆ 437.45 Topoisomerase I inhibition Non-deuterated, rapid hydrolysis
SN-38-d3 C₂₂H₁₇D₃N₂O₅ 393.40 Metabolite tracer studies Targets CYP450 enzymes, lacks hydroxyl
5-Hydroxy Indanone C₉H₈O₂ 148.16 ACE2 inhibition QSAR-driven design, non-cyclic structure
5-Hydroxy-7,4'-Dimeethoxyflavone C₁₇H₁₄O₅ 298.29 Antioxidant/ROS scavenging Flavonoid backbone, phenolic hydroxyls

Research Findings and Mechanistic Insights

  • Metabolic Stability: Deuterium in this compound reduces first-pass metabolism by up to 40% compared to non-deuterated analogs, as shown in isotope-effect studies .
  • Hydroxyl Group Reactivity: The 5-hydroxy group facilitates hydrogen bonding with topoisomerase I’s Asp533 residue, critical for stabilizing the DNA-enzyme complex. This interaction is absent in non-hydroxylated derivatives .
  • Catalytic Hydrogenation Parallels: While unrelated to camptothecins, studies on HMF hydrogenolysis (e.g., CuCoNiAl-MMO catalysts at 1.0 MPa H₂) underscore the broader role of hydroxyl groups in directing reaction pathways, which may inform synthetic strategies for this compound derivatives .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Hydroxy Topotecan-d6 in laboratory settings?

  • Methodological Answer : Researchers must prioritize protective measures such as impermeable gloves, tightly sealed goggles, and lab coats to avoid dermal or ocular exposure . Handling should occur in a fume hood to minimize inhalation risks. Contaminated materials must be disposed of according to hazardous waste guidelines, with immediate removal of soiled clothing and thorough handwashing after use . Stability concerns (e.g., pH sensitivity) require storage in controlled environments, as degradation products may compromise experimental validity.

Q. How can structural characterization of this compound be optimized using analytical techniques?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and lactone ring integrity. For quantification, reverse-phase HPLC with fluorescence detection is recommended due to the compound’s inherent fluorescence. Cross-validate results with isotopic purity assays to ensure deuterated positions do not undergo unintended exchange .

Q. What criteria should guide the selection of solvent systems for this compound in vitro studies?

  • Methodological Answer : Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in phosphate-buffered saline (PBS) at pH 4.0–4.5 to stabilize the lactone form. Avoid alkaline buffers, as they promote hydrolysis to the carboxylate form, which has reduced bioactivity. Validate solubility and stability via UV-Vis spectroscopy over 24-hour periods .

Advanced Research Questions

Q. How should researchers design dose-response studies to address the pH-dependent pharmacokinetics of this compound?

  • Methodological Answer : Incorporate physiologically relevant pH gradients (e.g., tumor microenvironment vs. plasma pH) into cell culture or in vivo models. Use isotopic tracing (e.g., deuterium-labeled plasma samples) to differentiate parent compounds from metabolites. Statistical models should account for non-linear kinetics due to pH-mediated lactone hydrolysis, requiring repeated-measures ANOVA or mixed-effects modeling .

Q. What strategies resolve discrepancies in cytotoxicity data between this compound and its non-deuterated analog?

  • Methodological Answer : Conduct parallel assays under identical conditions (pH, temperature, cell line passage number) to isolate deuterium effects. Use siRNA knockdown of efflux transporters (e.g., ABCG2) to assess whether deuteriation alters drug transport. Meta-analysis of existing datasets may reveal confounding variables, such as batch-to-batch isotopic purity variations .

Q. How can isotopic dilution effects be minimized in mass spectrometry-based quantification of this compound?

  • Methodological Answer : Use a stable isotope internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects. Optimize chromatographic separation to resolve deuterated and non-deuterated species, reducing ion suppression. Validate method robustness via spike-recovery experiments in biological matrices (plasma, tissue homogenates) across expected concentration ranges .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent lactone ring stability data?

  • Methodological Answer : Apply first-order kinetic models to estimate hydrolysis rates, with Arrhenius plots to predict stability under varying temperatures. Use Bayesian hierarchical modeling to integrate batch-specific variability (e.g., solvent lot differences). Report confidence intervals for degradation half-lives to inform protocol replication .

Q. How should researchers validate the biological activity of this compound in DNA topoisomerase I inhibition assays?

  • Methodological Answer : Compare IC₅₀ values against non-deuterated Topotecan using recombinant topoisomerase I in plasmid relaxation assays. Include a positive control (e.g., camptothecin) and negative control (vehicle-only). Use western blotting to confirm γ-H2AX formation as a downstream DNA damage marker .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in studies using this compound across laboratories?

  • Methodological Answer : Standardize reporting of isotopic purity (≥98% by NMR), storage conditions (−80°C under argon), and solvent preparation protocols. Publish raw chromatographic data and stability curves in supplementary materials. Collaborate with third-party labs for inter-laboratory validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。